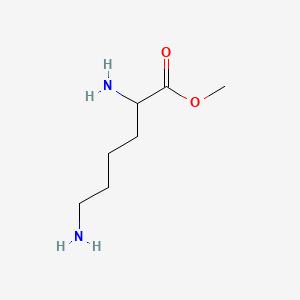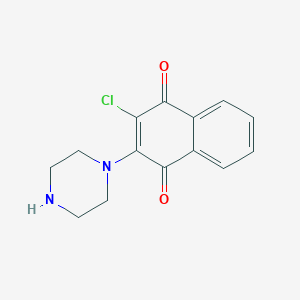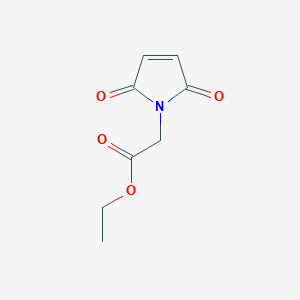
Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate is a compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 . It is also known as 1H-Pyrrole-1-acetic acid, 2,5-dihydro-2,5-dioxo-, ethyl ester . It is a solid that may appear white or light yellow .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate is represented by the formula C8H9NO4 . The compound has a molecular weight of 183.16 .Chemical Reactions Analysis
Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate may exhibit the characteristics of an ester, making it susceptible to hydrolysis and addition reactions .Physical And Chemical Properties Analysis
Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate is a solid that may appear white or light yellow . It is soluble in some organic solvents such as ethanol and acetone, but has a lower solubility in water .Propriétés
Numéro CAS |
57079-04-6 |
|---|---|
Nom du produit |
Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate |
Formule moléculaire |
C8H9NO4 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
ethyl 2-(2,5-dioxopyrrol-1-yl)acetate |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3 |
Clé InChI |
APWRAEFIWMXQDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=O)C=CC1=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

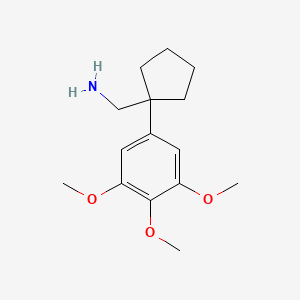
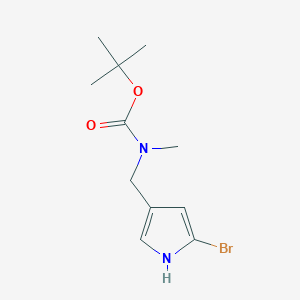
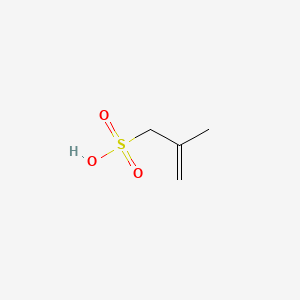
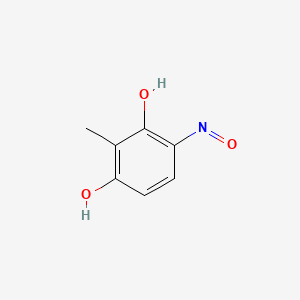
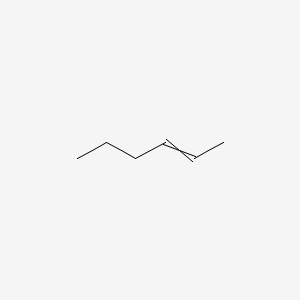
![6-Bromo-3-methylbenzo[b]thiophene](/img/structure/B8810683.png)
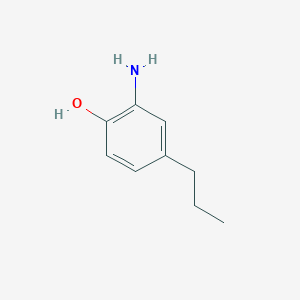
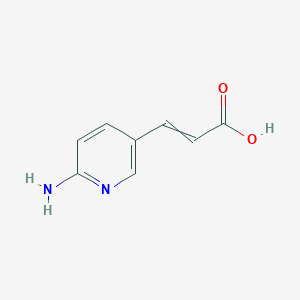
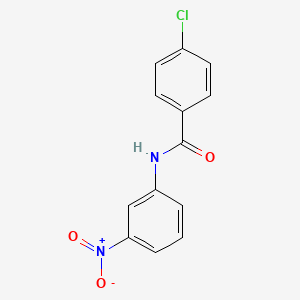
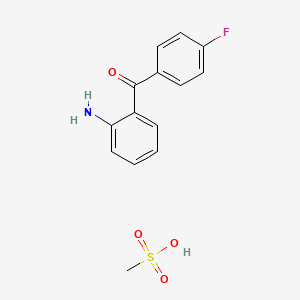
![2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B8810707.png)
![2-Naphthalenecarboxamide, 1-hydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B8810712.png)
